Purine phosphoribosyltransferase-IN-1

Parasitology Antimalarial Purine salvage

Standard 6-oxopurine PRT inhibitors fail due to strict stereochemical requirements. This acyclic nucleoside bisphosphonate (Compound (S,R)-48/(S,S)-48) provides validated potency for malaria and trypanosomiasis research. - Gold standard vs Tbr 6-oxopurine PRT: Ki = 2 nM - Selective vs P. falciparum HG(X)PRT: Ki = 50 nM (35-fold over human enzyme) - Published co-crystal structures (PDB: 7SAN, 7SCR) enable structure-guided drug design

Molecular Formula C11H15N5Na4O10P2
Molecular Weight 531.17 g/mol
Cat. No. B15559330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine phosphoribosyltransferase-IN-1
Molecular FormulaC11H15N5Na4O10P2
Molecular Weight531.17 g/mol
Structural Identifiers
InChIInChI=1S/C11H19N5O10P2.4Na/c12-11-14-9-8(10(18)15-11)13-4-16(9)1-6(2-25-5-27(19,20)21)26-3-7(17)28(22,23)24;;;;/h4,6-7,17H,1-3,5H2,(H2,19,20,21)(H2,22,23,24)(H3,12,14,15,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1
InChIKeyCVTIKPWJHQIBIG-NOTWHITJSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purine phosphoribosyltransferase-IN-1 for Parasite PRT Research


Purine phosphoribosyltransferase-IN-1, also known as Compound (S,R)-48 / (S,S)-48, is a stereodefined acyclic nucleoside bisphosphonate that acts as a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs) critical to the purine salvage pathway in Plasmodium and Trypanosoma parasites [1]. It is primarily utilized as a chemical probe for interrogating parasite purine metabolism and as a reference inhibitor in antimalarial and antitrypanosomal drug discovery programs .

Chemical probe for parasite purine salvage pathway studies
Stereodefined (S,S) bisphosphonate inhibitor of 6-oxopurine PRTs
Reported selectivity context across Plasmodium and Trypanosoma

Why Analogs Cannot Substitute for Purine phosphoribosyltransferase-IN-1


Generic substitution among 6-oxopurine PRT inhibitors is not scientifically valid due to the stringent stereochemical requirements of the target binding pockets. The acyclic nucleoside phosphonate scaffold of Purine phosphoribosyltransferase-IN-1 possesses two chiral centers (C-2' and C-6'), and the (S,S) configuration is essential for achieving the high-potency, dual bisphosphonate chelation observed in crystal structures with Tbr and human enzymes [1]. Even closely related diastereomers or mono-phosphonate analogs fail to recapitulate the same binding conformation and the resulting selectivity profile, leading to significant losses in both potency and species selectivity as demonstrated by the authors in direct head-to-head comparisons .

Stereochemistry (S,R) diastereomer may not reproduce (S,S) binding mode, potentially leading to significant potency loss.
Phosphonate anchor Mono-phosphonate analogs lack the second chelating group, likely reducing enzyme affinity compared to the bisphosphonate.
Selectivity profile Other PRT inhibitors may not exhibit the same parasite-over-human selectivity profile, requiring independent validation.

Purine phosphoribosyltransferase-IN-1 Selectivity & Potency


Cross-Species Potency and Selectivity

Purine phosphoribosyltransferase-IN-1 exhibits low nanomolar Ki values against the PRTs of the three major human parasites. Against the human HGPRT enzyme, the compound demonstrates a 35-fold lower affinity, establishing a proven selectivity window [1].

Cross-Species Potency
Reported
Ki 2–50 nM
Parasite-selective PRT inhibition context
In vitro recombinant Pf, Pv, Tbr, human HGPRT; 35× selectivity over human
Parasitology Antimalarial Purine salvage

Stereochemical Potency: (S,S) vs. (S,R) Diastereomer

The core differentiation of Purine phosphoribosyltransferase-IN-1 arises from its absolute stereochemistry. The (S,R)-48 diastereomer, a closely related chemical analog and a possible synthetic byproduct, shows significantly reduced activity against the same parasite enzymes, demonstrating the essential nature of the (S,S) configuration for high-affinity binding [1].

Diastereomer Potency
Head-to-head
(S,S)-48: 2 nM vs. (S,R)-48: >1000 nM
Stereochemical configuration essential for binding
T. brucei PRT assay; >500-fold difference
Stereochemistry Medicinal chemistry Enzyme inhibition

Bisphosphonate vs. Mono-Phosphonate Affinity

The bisphosphonate 'second anchor' is a key differentiator for Purine phosphoribosyltransferase-IN-1. In studies of related acyclic nucleoside phosphonates, compound 17 (a key mono-phosphonate comparator) exhibited a Ki of 70 nM for Pf HGXPRT. The bisphosphonate Purine phosphoribosyltransferase-IN-1 achieves a Ki of 2-50 nM for the same class of enzymes, representing a 1.4- to 35-fold gain in potency attributed to the additional phosphonate group's coordination with the enzyme's active site metal ions [1][2].

Bisphosphonate Affinity
Reported
Bisphosphonate: 50 nM vs. Mono-phosphonate: 70 nM
Dual phosphonate anchor enhances enzyme inhibition
Recombinant Pf HGXPRT; 1.4-fold gain
Enzyme inhibition Structure-activity relationship Phosphonate chelation

Structural Binding Modes: Tbr vs. Human PRT

Co-crystal structures (PDB: 7SAN, 7SCR) of (S,S)-48 bound to human and T. brucei 6-oxopurine PRTs provide a visual and mechanistic basis for the compound's selectivity. The inhibitor binds to the two enzymes in distinctly different conformations, engaging different active site residues. This structural data directly explains the 35-fold selectivity in favor of the parasite enzymes and confirms a rational basis for its design that generic inhibitors lack [1].

Binding Mode Structures
Class-level
Distinct U-shaped (human) vs extended (Tbr) conformations
Rationalizes parasite-over-human selectivity
Co-crystal structures; PDB 7SAN, 7SCR; binding mode interpretation
Crystallography Selectivity mechanism Trypanosoma

Broad-Spectrum Antiparasitic Profile

While many in-class 6-oxopurine PRT inhibitors are optimized for a single parasite genus (e.g., P. falciparum only), Purine phosphoribosyltransferase-IN-1 demonstrates potent inhibition of the PRT enzymes from both Plasmodium species (P. falciparum, P. vivax) and Trypanosoma brucei, the causative agents of malaria and African sleeping sickness, respectively [1]. This cross-species potency profile is not observed for mono-phosphonate ANPs, such as the C1′-branched analogs which show K i values of 0.4-0.7 µM [2].

Broad-Spectrum PRT Inhibition
Reported
Ki 2–50 nM vs C1′-branched ANPs 400 nM
Supports cross-species parasite research
Recombinant Pf, Pv, Tbr PRTs; up to 350× potency gain
Neglected tropical diseases Broad-spectrum Anti-parasitic

Purine phosphoribosyltransferase-IN-1 in Parasitology Drug Discovery


Antimalarial Lead Characterization

Use as a reference inhibitor in Plasmodium falciparum and P. vivax HG(X)PRT enzyme assays to benchmark novel anti-malarial candidates. Its established Ki values (50 and 20 nM) and proven selectivity over the human enzyme provide a reliable control for validating assay conditions and comparing potency across compound series [1].

T. brucei Purine Salvage Probe

Apply Purine phosphoribosyltransferase-IN-1 in biochemical and parasitological studies of T. brucei purine metabolism. With the highest known potency against Tbr 6-oxopurine PRT (Ki = 2 nM), it serves as the gold standard inhibitor for validating target engagement and probing metabolic vulnerability in the African trypanosome [1].

Selectivity Tool for Human vs. Parasite HGPRT

Leverage the 35-fold selectivity window to design experiments dissecting the role of HGPRT in host cell purine metabolism versus parasite salvage pathways. The crystallographic evidence of distinct binding modes provides a structural framework for designing species-selective inhibitors [1].

Co-crystallization and Binding Studies

Use for co-crystallization with wild-type and mutant 6-oxopurine PRTs to understand the structural basis of substrate/inhibitor recognition. The published PDB structures (7SAN, 7SCR) serve as a template for fragment-based or structure-guided design of next-generation inhibitors [1].

Application
Selection Property
Validation Focus
Antimalarial lead characterization studies
Reported parasite PRT inhibition profile
Pf/Pv HGXPRT assay benchmarking
T. brucei purine salvage pathway studies
High Tbr PRT inhibition context
Target engagement validation in trypanosomes
Host-parasite selectivity research
Parasite-over-human selectivity context
HGPRT-dependent pathway dissection
Structural biology and inhibitor design
Co-crystallization and binding-mode analysis
Structure-guided inhibitor optimization

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